(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime (Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime
Brand Name: Vulcanchem
CAS No.: 84163-00-8
VCID: VC0131755
InChI: InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20-
SMILES: COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O
Molecular Formula: C21H24N2O5
Molecular Weight: 384.432

(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime

CAS No.: 84163-00-8

Cat. No.: VC0131755

Molecular Formula: C21H24N2O5

Molecular Weight: 384.432

* For research use only. Not for human or veterinary use.

(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime - 84163-00-8

Specification

CAS No. 84163-00-8
Molecular Formula C21H24N2O5
Molecular Weight 384.432
IUPAC Name benzyl 4-[(Z)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20-
Standard InChI Key NQABWWVNGADFNI-CZIZESTLSA-N
SMILES COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound has the molecular formula C₂₁H₂₄N₂O₅ and a molecular weight of 384.43 g/mol. Its IUPAC name is benzyl 4-[(Z)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate, reflecting its stereospecific oxime configuration (E vs. Z isomerism) . Key structural features include:

  • A piperidine ring substituted at the 4-position with a benzyloxycarbonyl (Cbz) group.

  • A methoxyphenol moiety linked via a ketoxime bridge.

  • Stereochemical specificity at the oxime double bond (Z-configuration) .

Table 1: Molecular Properties

PropertyValue
CAS Number84163-00-8
Molecular FormulaC₂₁H₂₄N₂O₅
Molecular Weight384.43 g/mol
SMILES NotationCOC1=CC(=O)\C(=C(\NO)/C2CCN(CC2)C(=O)OCc3ccccc3)\C=C1
Storage Conditions+4°C, protected from moisture

Stereochemical Considerations

The Z-isomer’s configuration is critical for its biological activity. Computational studies using InChIKey (DAQWROFRHWHKFE-VBKFSLOCSA-N) and 3D conformational models highlight steric interactions between the methoxyphenol and benzyloxycarbonyl groups, which stabilize the Z-form . This stereospecificity influences binding affinity to neurological targets, as seen in analogous piperidine derivatives .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperidine Functionalization: Protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions .

  • Ketone Formation: Coupling of 2-hydroxy-4-methoxybenzophenone to the Cbz-piperidine via Friedel-Crafts acylation .

  • Oxime Formation: Reaction with hydroxylamine hydrochloride to yield the oxime, with Z-selectivity achieved through pH-controlled crystallization .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield
Cbz ProtectionBenzyl chloroformate, NaOH, 0°C85%
Friedel-Crafts AcylationAlCl₃, CH₂Cl₂, reflux72%
Oxime FormationNH₂OH·HCl, EtOH, pH 5.568% (Z-isomer)

Industrial-Scale Challenges

Industrial production faces hurdles in isomeric purity and cost-effective scaling. The Z-isomer’s crystallization requires precise control of solvent polarity (e.g., ethanol-water mixtures) to minimize E-isomer contamination . Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, improving throughput .

Pharmacological Applications

Role in Neuroleptic Drug Development

This compound is a precursor to Risperidone, a second-generation antipsychotic. The Cbz group enhances solubility during synthesis, while the oxime moiety facilitates downstream functionalization into the final active pharmaceutical ingredient (API) . Strupczewski et al. (1985) demonstrated that intermediates like this compound exhibit dopamine D₂ and serotonin 5-HT₂A receptor antagonism, key to Risperidone’s efficacy .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 6.85 (d, J = 8.4 Hz, 1H, methoxyphenol), 3.81 (s, 3H, OCH₃) .

  • IR (KBr): ν 3280 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

  • HPLC: Purity >98% (C18 column, acetonitrile-water gradient) .

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), the compound exhibits:

  • <5% degradation over 6 months when stored desiccated .

  • Hydrolysis of the oxime to ketone is the primary degradation pathway, mitigated by buffered formulations (pH 4–6) .

Industrial and Regulatory Status

Regulatory Considerations

Classified as a Schedule II Precursor under the UN Convention, its transport necessitates DEA licenses and BSL-2 compliance .

Future Directions

  • Stereoselective Catalysis: Exploring organocatalysts to enhance Z-isomer yield beyond 68% .

  • Proteolysis-Targeting Chimeras (PROTACs): Leveraging the Cbz group for targeted protein degradation in neurological disorders .

  • Green Chemistry: Substituting AlCl₃ with ionic liquids to reduce waste .

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